6-Methylmercaptopurine Riboside

Descripción

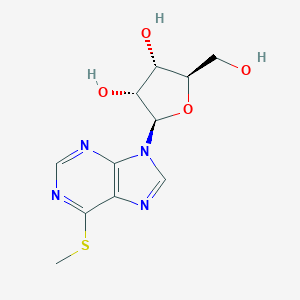

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFDHHANOYUTE-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030454 | |

| Record name | 6-Methylmercaptopurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-methylmercaptopurine riboside is a white powder. (NTP, 1992) | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 66 °F (NTP, 1992), DMA 167 (mg/mL), 50% DMF 50 (mg/mL), H 25 (mg/mL), Propylene glycol 6 (mg/mL) | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/40774%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

342-69-8 | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylmercaptopurine riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthioinosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Methylmercaptopurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylthio)-9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G39SHR0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methylmercaptopurine Riboside: A Technical Guide to its Discovery, Mechanism, and Experimental Evaluation

Introduction

6-Methylmercaptopurine (B131649) Riboside (6-MMPR) is a synthetic purine (B94841) nucleoside analogue that has been a subject of significant interest in the fields of cancer research and drug development. As a derivative of the clinically important immunosuppressant and anticancer drug 6-mercaptopurine (B1684380) (6-MP), 6-MMPR shares a common heritage in the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings. Their rational approach to drug design, which targeted the fundamental differences in nucleic acid metabolism between normal and pathological cells, laid the groundwork for the development of a myriad of antimetabolites, including the thiopurines.

This technical guide provides a comprehensive overview of 6-MMPR, from its historical context and discovery to its detailed synthesis, mechanisms of action, and the experimental protocols used to elucidate its biological activities. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this potent biomolecule.

Discovery and Historical Context

The story of 6-MMPR is intrinsically linked to the groundbreaking research on purine antagonists in the mid-20th century. In the 1940s and 1950s, George Hitchings and Gertrude Elion at the Wellcome Research Laboratories embarked on a systematic investigation of compounds that could interfere with nucleic acid biosynthesis.[1][2][3] Their "rational drug design" approach was a departure from the random screening of compounds that was prevalent at the time.[3]

By studying the metabolic pathways of purines, they synthesized and tested numerous analogues, leading to the discovery of 6-mercaptopurine (6-MP) in 1951. 6-MP proved to be a highly effective treatment for acute lymphoblastic leukemia in children. The success of 6-MP spurred further research into related purine derivatives, including their corresponding ribonucleosides, in an effort to improve efficacy and understand their metabolic fate.

While the exact first synthesis of 6-MMPR is not as prominently documented as that of 6-MP, its development was a logical extension of the thiopurine research program. The addition of a ribose sugar to the 6-methylmercaptopurine base created a nucleoside analogue with distinct biochemical properties and a different mode of cellular uptake and activation. Early studies focused on the metabolism and enzymatic conversion of these nucleosides, revealing that 6-MMPR is converted intracellularly to its active form, 6-methylthioinosine (B81876) monophosphate (Me-tIMP), by adenosine (B11128) kinase.[4] This active metabolite is a potent inhibitor of de novo purine biosynthesis, a key mechanism of its cytotoxic action.

Mechanism of Action

The primary mechanism of action of 6-MMPR is the inhibition of de novo purine biosynthesis.[4] This is achieved through its intracellular conversion to 6-methylthioinosine monophosphate (Me-tIMP).[4]

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methylmercaptopurine Riboside: Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) riboside (6-MMPR), a thionucleoside analog, is a critical metabolite of the widely used thiopurine immunosuppressive drugs, azathioprine (B366305) and 6-mercaptopurine (B1684380). Its formation and subsequent intracellular activity are central to the therapeutic efficacy and potential toxicity of these agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-MMPR, its biological functions, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and clinical monitoring of thiopurine therapy.

Chemical and Physical Properties

6-Methylmercaptopurine riboside is a white crystalline powder. Its chemical structure consists of a 6-methylmercaptopurine base linked to a ribose sugar moiety.

Table 1: Chemical and Physical Data of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | --INVALID-LINK-- |

| Synonyms | Methylthioinosine, 6-MMPR | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₄N₄O₄S | --INVALID-LINK-- |

| Molecular Weight | 298.32 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | 164 °C | --INVALID-LINK-- |

| Solubility | - Water: 5 to 10 mg/mL at 20°C- Methanol (B129727): 50 mg/mL | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation | [α]²²_D = -58.0 ± 2 (c = 1, H₂O) | --INVALID-LINK-- |

| Stability | Stable to light and air. Mildly decomposed by heat and acid. Totally degraded by base and peroxidants. | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

6-MMPR plays a dual role in the biological effects of thiopurine drugs. It is a key intermediate in the metabolic pathway and also an active molecule that exerts its own pharmacological effects.

Inhibition of De Novo Purine (B94841) Synthesis

The primary mechanism of action of 6-MMPR is the potent inhibition of the de novo purine synthesis pathway. Intracellularly, 6-MMPR is converted to its 5'-monophosphate form, methylthioinosine monophosphate (Me-TIMP), by adenosine (B11128) kinase.[1] Me-TIMP is a strong inhibitor of phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine synthesis pathway.[2] This inhibition leads to a depletion of the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2]

Inhibition of Protein Kinase N (PKN)

6-MMPR has been identified as a potent and selective inhibitor of Protein Kinase N (PKN), a serine/threonine kinase involved in various cellular processes, including cell proliferation and migration. The inhibition of PKN by 6-MMPR may contribute to the anti-angiogenic properties of thiopurine drugs.

Thiopurine Metabolic Pathway

6-MMPR is a central metabolite in the complex thiopurine metabolic pathway. Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through three competing pathways:

-

Xanthine oxidase (XO) converts 6-MP to the inactive metabolite 6-thiouric acid.

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP), which is then further metabolized to the active 6-thioguanine (B1684491) nucleotides (6-TGNs).

-

Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP), which is then converted to 6-MMPR.

Elevated levels of 6-MMPR and its metabolites are associated with hepatotoxicity, making the monitoring of thiopurine metabolite levels crucial in clinical practice.

Experimental Protocols

Synthesis of this compound

This protocol describes the methylation of 6-mercaptopurine riboside to yield this compound.

Materials:

-

6-Mercaptopurine riboside

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (or other suitable solvent system) for chromatography

Procedure:

-

Dissolve 6-mercaptopurine riboside (1 equivalent) in a minimal amount of 1 M sodium hydroxide solution in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath with stirring.

-

Slowly add methyl iodide (1.1 equivalents) dropwise to the cooled solution using a dropping funnel.

-

Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate) to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point (Capillary Method)

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

Procedure:

-

Ensure the 6-MMPR sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new packed capillary tube and heat at a slow rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)

Materials:

-

This compound

-

Distilled or deionized water

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of 6-MMPR to a known volume of water in a scintillation vial or flask.

-

Seal the vial/flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtrate with a suitable solvent if necessary.

-

Quantify the concentration of 6-MMPR in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

The measured concentration represents the equilibrium solubility of 6-MMPR in water at the specified temperature.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-MMPR in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 500 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: ~10 µs (90° pulse)

-

Spectral width: 0-12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024 or more (as needed for signal-to-noise)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure of 6-MMPR.

HPLC Method for Thiopurine Metabolite Analysis in Red Blood Cells

This protocol outlines a general procedure for the quantification of 6-thioguanine nucleotides (as 6-thioguanine) and 6-methylmercaptopurine ribonucleotides (as 6-methylmercaptopurine) in red blood cells (RBCs).

Materials and Reagents:

-

Whole blood collected in EDTA tubes

-

Perchloric acid (HClO₄)

-

Dithiothreitol (DTT)

-

Internal standard (e.g., 6-mercaptopurine)

-

HPLC system with UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., phosphate (B84403) buffer with acetonitrile (B52724) or methanol)

-

Standards for 6-thioguanine and 6-methylmercaptopurine

Procedure:

-

Sample Preparation: a. Isolate red blood cells (RBCs) from whole blood by centrifugation. b. Lyse a known quantity of RBCs and deproteinize the sample by adding a solution of perchloric acid and DTT. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and hydrolyze the thiopurine nucleotides to their respective bases by heating at 100°C for 45-60 minutes. e. Cool the sample and centrifuge again if any precipitate forms.

-

HPLC Analysis: a. Inject a defined volume of the hydrolyzed supernatant onto the HPLC system. b. Perform chromatographic separation using a C18 column with an appropriate mobile phase. c. Detect the eluting compounds using a UV detector at specific wavelengths for 6-thioguanine and 6-methylmercaptopurine. d. Quantify the concentrations of the metabolites by comparing their peak areas to those of known standards, correcting for the internal standard.

-

Data Expression: a. Express the final concentrations as pmol per 8 x 10⁸ RBCs.

Conclusion

This compound is a multifaceted molecule with significant implications for the clinical use of thiopurine drugs. A thorough understanding of its chemical and physical properties, as well as its complex biological roles, is essential for optimizing therapeutic strategies and minimizing adverse effects. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and functions of this important thionucleoside. Continued research into the intricate mechanisms of 6-MMPR will undoubtedly contribute to the safer and more effective use of thiopurine medications.

References

A Technical Guide to the Enzymatic Synthesis of 6-Methylmercaptopurine Riboside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a proposed enzymatic pathway for the synthesis of 6-Methylmercaptopurine (B131649) Riboside (6-MMPR), a key metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305). While not a standard industrial process, this guide outlines a feasible chemoenzymatic, one-pot synthesis strategy based on established biocatalytic principles. This document is intended to serve as a foundational resource for researchers and professionals in drug development and biochemical synthesis.

Introduction

6-Methylmercaptopurine Riboside (6-MMPR) is a significant metabolite in the therapeutic cascade of thiopurine drugs, which are widely used as immunosuppressants and in cancer chemotherapy. The intracellular concentration of 6-MMPR and other thiopurine metabolites is crucial for both therapeutic efficacy and toxicity, making the availability of pure 6-MMPR as a standard for analytical and pharmacological studies essential. Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical synthesis, which often involves complex protection and deprotection steps. This guide details a proposed two-step, one-pot enzymatic approach for the synthesis of 6-MMPR from 6-mercaptopurine.

Proposed Enzymatic Synthesis Pathway

The proposed synthesis of 6-MMPR is a one-pot reaction involving two key enzymatic steps:

-

Ribosylation of 6-Mercaptopurine (6-MP): This step is catalyzed by Purine Nucleoside Phosphorylase (PNP). In a transglycosylation reaction, a readily available and inexpensive pyrimidine (B1678525) nucleoside, such as uridine, serves as the ribose donor. PNP facilitates the transfer of the ribose-1-phosphate (B8699412) moiety from the donor to 6-mercaptopurine, forming 6-mercaptopurine riboside (6-MPR).

-

Methylation of 6-Mercaptopurine Riboside (6-MPR): The newly formed 6-MPR is then methylated at the sulfur atom by Thiopurine S-Methyltransferase (TPMT). This reaction requires S-adenosyl-L-methionine (SAM) as the methyl group donor, yielding the final product, this compound (6-MMPR).

This one-pot approach is advantageous as it avoids the need for isolation of the intermediate 6-MPR, potentially increasing the overall yield and simplifying the process.

Signaling Pathway Diagram

Caption: Proposed one-pot, two-enzyme synthesis of 6-MMPR.

Data Presentation

The following tables summarize key quantitative data for the enzymes and compounds involved in the proposed synthesis.

Table 1: Key Enzymes and Their Properties

| Enzyme | EC Number | Source (example) | Optimal pH | Optimal Temperature (°C) |

| Purine Nucleoside Phosphorylase (PNP) | 2.4.2.1 | Escherichia coli, Human | 6.0 - 8.0[1] | 50 - 55[1] |

| Thiopurine S-Methyltransferase (TPMT) | 2.1.1.67 | Human (recombinant) | ~6.5 | 37 |

Table 2: Kinetic Parameters of Involved Enzymes (with analogous substrates)

| Enzyme | Substrate | Km | kcat (s-1) | Reference |

| Human PNP | Inosine | - | 154 | [2] |

| Calf Spleen PNP | Guanosine | - | 22 and 1.3 | [3] |

| Human TPMT | 6-Mercaptopurine | 30 µM - 7.5 mM | - |

Table 3: Analytical Data for Thiopurine Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) |

| 6-Mercaptopurine (6-MP) | C5H4N4S | 152.18 | 322[4] |

| This compound (6-MMPR) | C11H14N4O4S | 314.32 | 295[5] |

Experimental Protocols

The following are proposed experimental protocols for the enzymatic synthesis, purification, and analysis of 6-MMPR. These protocols are based on established methodologies for similar enzymatic reactions and may require optimization.

Proposed One-Pot Enzymatic Synthesis of 6-MMPR

Materials:

-

6-Mercaptopurine (6-MP)

-

Uridine

-

Recombinant Purine Nucleoside Phosphorylase (PNP)[1]

-

Recombinant Human Thiopurine S-Methyltransferase (TPMT)[6][7]

-

S-Adenosyl-L-methionine (SAM)[8]

-

Potassium phosphate buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Reaction vessel (e.g., glass bioreactor)

-

Temperature-controlled incubator/shaker

Protocol:

-

Prepare a reaction mixture in a suitable vessel containing:

-

50 mM Potassium phosphate buffer (pH 7.5)

-

10 mM 6-Mercaptopurine (6-MP)

-

20 mM Uridine

-

5 mM S-Adenosyl-L-methionine (SAM)

-

1 mM Dithiothreitol (DTT)

-

-

Equilibrate the reaction mixture to 37°C.

-

Add Purine Nucleoside Phosphorylase (PNP) to a final concentration of 10 U/mL.

-

Add Thiopurine S-Methyltransferase (TPMT) to a final concentration of 5 U/mL.

-

Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

-

Once the reaction has reached completion (i.e., no further increase in 6-MMPR concentration), terminate the reaction by heating to 95°C for 10 minutes to denature the enzymes.

-

Centrifuge the reaction mixture to pellet the denatured proteins and collect the supernatant for purification.

Purification of 6-MMPR by HPLC

Materials:

-

Supernatant from the enzymatic reaction

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector

-

Mobile Phase A: 100 mM Triethylamine in water

-

Mobile Phase B: Methanol

-

Collection tubes

Protocol:

-

Filter the supernatant from the enzymatic reaction through a 0.22 µm filter.

-

Equilibrate the C18 HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the filtered supernatant onto the HPLC column.

-

Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Monitor the elution profile at 295 nm and 322 nm to detect 6-MMPR and any unreacted 6-MP, respectively.[4][5]

-

Collect the fractions corresponding to the 6-MMPR peak.

-

Pool the collected fractions and lyophilize to obtain pure 6-MMPR.

Analysis and Characterization of 6-MMPR

High-Performance Liquid Chromatography (HPLC):

-

Confirm the purity of the lyophilized product using the HPLC method described above. A single, sharp peak at the expected retention time for 6-MMPR indicates high purity.

Mass Spectrometry (MS):

-

Perform mass spectrometry (e.g., UPLC-MS/MS) to confirm the molecular weight of the synthesized compound.[9] The expected mass for 6-MMPR is 314.32 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Conduct 1H and 13C NMR spectroscopy to confirm the chemical structure of 6-MMPR. The spectra should be consistent with the expected structure of this compound.[10]

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Caption: Workflow for the synthesis and analysis of 6-MMPR.

Conclusion

This technical guide outlines a promising enzymatic route for the synthesis of this compound. The proposed one-pot, two-enzyme system leverages the specificity of Purine Nucleoside Phosphorylase and Thiopurine S-Methyltransferase to potentially achieve a high-yield and clean synthesis. The detailed protocols for synthesis, purification, and analysis provide a solid foundation for researchers to develop and optimize this process. Further experimental work is necessary to determine the optimal reaction conditions and to fully characterize the kinetic parameters of the enzymes with the specific substrates involved. The successful implementation of this enzymatic synthesis would provide a valuable source of 6-MMPR for advancing research in thiopurine drug metabolism and pharmacology.

References

- 1. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribocation Transition State Capture and Rebound in Human Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of 6-mercaptopurine and its metabolites in patient plasma by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. prospecbio.com [prospecbio.com]

- 8. benchchem.com [benchchem.com]

- 9. UPLC-MS/MS method for quantification of the azathioprine metabolites 6-mercaptoguanosine and this compound in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 6-Methylmercaptopurine Riboside in Purine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 6-Methylmercaptopurine Riboside (6-MMPR) is a purine (B94841) analogue and a key cellular metabolite of the widely used thiopurine drug, 6-mercaptopurine (B1684380) (6-MP). Its primary mechanism of action involves the profound inhibition of de novo purine synthesis, the metabolic pathway responsible for creating purine nucleotides essential for DNA, RNA, and cellular energy. Upon cellular uptake, 6-MMPR is rapidly phosphorylated by adenosine (B11128) kinase to its active form, 6-methylthioinosine (B81876) monophosphate (MeTIMP). MeTIMP acts as a potent feedback inhibitor of glutamine 5-phosphoribosyl-1-pyrophosphate amidotransferase (ATase), the rate-limiting enzyme of the de novo purine pathway. This inhibition leads to a depletion of downstream purine nucleotides and an accumulation of the substrate phosphoribosyl pyrophosphate (PRPP), ultimately resulting in cell cycle arrest and cytotoxicity. This guide provides a detailed examination of this mechanism, including quantitative data, experimental methodologies, and key biochemical pathways.

Metabolic Activation of 6-MMPR

This compound (6-MMPR) is a nucleoside that requires intracellular phosphorylation to become pharmacologically active. This conversion is a critical first step in its mechanism of action.

-

Direct Phosphorylation: 6-MMPR is directly converted to its active metabolite, 6-methylthioinosine monophosphate (MeTIMP), by the enzyme adenosine kinase .[1] This is a highly efficient conversion step.

-

Relation to 6-Mercaptopurine (6-MP): 6-MMPR is also a metabolite of the parent drug 6-mercaptopurine (6-MP). The metabolic pathway for 6-MP involves its conversion to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP is then methylated by thiopurine S-methyltransferase (TPMT) to form MeTIMP.[1] The direct conversion of 6-MMPR to MeTIMP allows it to bypass the HPRT-dependent activation step required for 6-MP.

Core Mechanism: Inhibition of De Novo Purine Synthesis

The primary cytotoxic effect of 6-MMPR is mediated by its active metabolite, MeTIMP, which potently disrupts the de novo synthesis of purines.

The Target Enzyme: PRPP Amidotransferase (ATase)

The de novo purine synthesis pathway begins with the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosyl-1-amine (PRA). This reaction is catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase) , also known as PPAT.[2] This is the first committed and rate-limiting step of the pathway, making it a critical point for regulation.[2]

Inhibition by Methylthioinosine Monophosphate (MeTIMP)

MeTIMP acts as a powerful pseudo-feedback inhibitor of ATase.[2] By mimicking the natural purine nucleotide end-products of the pathway (such as AMP and GMP), which allosterically regulate the enzyme, MeTIMP binds to the regulatory sites on ATase and locks it in an inactive conformation. This inhibition effectively shuts down the entire de novo purine synthesis cascade at its origin.

Biochemical Consequences of ATase Inhibition

The potent inhibition of ATase by MeTIMP leads to two major and predictable biochemical consequences within the cell:

-

Accumulation of PRPP: With its primary metabolic route blocked, the substrate 5-phosphoribosyl-1-pyrophosphate (PRPP) accumulates to high levels. One study demonstrated that treatment of CCRF-CEM leukemia cells with 25 µM 6-MMPR for 4 hours resulted in a 16-fold increase in intracellular PRPP levels.[2]

-

Depletion of Purine Nucleotides: The block in the pathway prevents the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This leads to a severe depletion of the purine nucleotide pools required for DNA and RNA synthesis, as well as for cellular energy in the form of ATP and GTP.[1] This purine starvation is a primary driver of the cytotoxic effects of 6-MMPR.

Quantitative Data Presentation

The efficacy of 6-MMPR and its metabolites is demonstrated through various quantitative measures, including enzyme inhibition constants (Ki) and cytotoxic concentrations (IC50) in cancer cell lines.

| Parameter | Value | Cell Line / System | Description |

| Ki of MeTIMP for ATase | 3.09 ± 0.30 µM | Human CCRF-CEM Leukemia Cells | Inhibition constant for the primary target enzyme.[2] |

| IC50 of 6-MP | 10 ± 2 µM | Human MOLT-3 Leukemia Cells | Cytotoxicity of the parent drug for comparison.[3] |

| IC50 of 6-MP | ~65 µM | MTAP-deficient Jurkat T-ALL Cells | Cytotoxicity of the parent drug in a specific genetic context. |

| PRPP Accumulation | 16-fold increase | Human CCRF-CEM Leukemia Cells | Cellular response to 25 µM 6-MMPR treatment for 4 hours.[2] |

Experimental Protocols

The elucidation of 6-MMPR's mechanism of action relies on specific biochemical and analytical assays. Detailed below are representative protocols for key experiments.

Protocol: Assay for PRPP Amidotransferase (ATase) Activity

This protocol describes a radiochemical assay to directly measure the activity of ATase by quantifying the formation of its product.

Objective: To measure the rate of conversion of [¹⁴C]PRPP to [¹⁴C]phosphoribosylamine.

Materials:

-

Cell lysate or purified enzyme preparation

-

[1-¹⁴C]phosphoribosylpyrophosphate ([¹⁴C]PRPP)

-

L-glutamine

-

Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 5 mM MgCl₂)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

TLC mobile phase

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a saturating concentration of L-glutamine, and the cell lysate/enzyme. Pre-incubate the mixture at 37°C.

-

Initiate Reaction: Start the reaction by adding a known concentration of [¹⁴C]PRPP to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear over this time.

-

Stop Reaction: Terminate the reaction by adding a small volume of strong acid (e.g., HCl) or by boiling.

-

Separation of Substrate and Product: Spot a defined volume of the reaction mixture onto a TLC plate. Separate the unreacted [¹⁴C]PRPP substrate from the [¹⁴C]phosphoribosylamine product using an appropriate solvent system.

-

Quantification: After drying the TLC plate, identify the spots corresponding to the substrate and product (autoradiography can be used for visualization). Scrape the spots into separate scintillation vials.

-

Data Analysis: Add scintillation fluid to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter. Calculate the amount of product formed based on the specific activity of the [¹⁴C]PRPP. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Protocol: HPLC Analysis of Intracellular Thiopurine Metabolites

This protocol outlines a method for extracting and quantifying intracellular metabolites like MeTIMP from cultured cells using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the intracellular concentration of MeTIMP and other thiopurine nucleotides.

Materials:

-

Cultured leukemia cells (e.g., MOLT-4, CCRF-CEM)

-

6-MMPR for cell treatment

-

Perchloric acid (PCA), ice-cold

-

Dithiothreitol (DTT)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol-water with a pairing agent like triethylamine)

-

Metabolite standards (6-MMP, 6-TG)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with a known concentration of 6-MMPR for a specified time.

-

Cell Harvesting: Harvest a known number of cells (e.g., 8 x 10⁸) by centrifugation at low speed. Wash the cell pellet with ice-cold saline.

-

Metabolite Extraction: Lyse the cells and precipitate proteins by adding a solution of ice-cold perchloric acid containing DTT. Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 g) to pellet the precipitated protein.

-

Hydrolysis: Transfer the acidic supernatant to a new tube. Hydrolyze the thiopurine nucleotides (like MeTIMP) to their corresponding purine bases (like 6-methylmercaptopurine, 6-MMP) by heating at 100°C for 45-60 minutes.

-

Sample Preparation for HPLC: After cooling the hydrolysate, centrifuge again to remove any precipitate. The supernatant is now ready for injection.

-

HPLC Analysis: Inject a defined volume of the sample onto the C18 column. Elute the metabolites isocratically with the mobile phase.

-

Detection and Quantification: Monitor the column effluent using a UV detector at specific wavelengths for the metabolites of interest (e.g., ~303 nm for the 6-MMP derivative). Calculate the concentration of the original nucleotide (MeTIMP) by comparing the peak area to a standard curve prepared from known concentrations of the corresponding base (6-MMP). Results are typically expressed as pmol per 8 x 10⁸ cells.

References

- 1. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic effects of thiopurine derivatives against human CCRF-CEM leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. or.niscpr.res.in [or.niscpr.res.in]

An In-depth Technical Guide to the Biochemical Pathways Involving 6-Methylmercaptopurine Riboside

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) Riboside (6-MMPR) is a crucial metabolite in the complex biochemical cascade of thiopurine drugs, a class of immunosuppressants and antineoplastic agents. This technical guide provides a comprehensive overview of the metabolic pathways, mechanisms of action, and clinical implications of 6-MMPR. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical application of thiopurines. Thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP) are foundational in treating autoimmune diseases and certain cancers[1]. Their therapeutic efficacy and toxicity are intricately linked to the metabolic fate of these prodrugs, with 6-MMPR playing a significant, albeit often challenging, role.

Metabolism and Mechanism of Action of 6-MMPR

6-MMPR is primarily formed from its precursor, 6-mercaptopurine (6-MP), through the action of the enzyme Thiopurine S-methyltransferase (TPMT)[1]. TPMT catalyzes the methylation of 6-MP to 6-methylmercaptopurine (6-MMP), which is then converted to 6-MMPR[2][3]. Alternatively, 6-MP can be converted to thioinosine monophosphate (TIMP), which is then methylated by TPMT to form methylthioinosine monophosphate (Me-tIMP), the active metabolite of 6-MMPR[1][3]. 6-MMPR itself can be directly converted to Me-tIMP by adenosine (B11128) kinase[4].

The primary mechanism of action of 6-MMPR, through its active form Me-tIMP, is the potent inhibition of the de novo purine (B94841) synthesis pathway. Specifically, Me-tIMP is a strong inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the first committed step in purine biosynthesis[1][5][6]. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby exerting cytotoxic and immunosuppressive effects[6].

Figure 1: Metabolism of 6-MP to 6-MMPR and its active metabolite, Me-tIMP, which inhibits de novo purine synthesis.

Biochemical Pathways Influenced by 6-MMPR

The inhibition of de novo purine synthesis by Me-tIMP has several downstream consequences. The primary effect is the reduction in the intracellular pool of purine nucleotides (ATP and GTP), which are vital for numerous cellular processes, including:

-

Nucleic Acid Synthesis: Depletion of purine precursors directly inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This is the principal mechanism behind the antineoplastic effects of thiopurines.

-

Cellular Energy Metabolism: Reduced ATP levels can impact energy-dependent cellular functions.

-

Signal Transduction: GTP is a crucial component of G-protein signaling pathways, and its depletion can affect a wide range of cellular responses.

Interestingly, the inhibition of PPAT can lead to an accumulation of its substrate, phosphoribosyl pyrophosphate (PRPP)[7]. This accumulation can paradoxically enhance the activation of other drugs that require PRPP for their conversion to an active nucleotide form.

Figure 2: Downstream cellular effects resulting from the inhibition of PPAT by the active metabolite of 6-MMPR.

Quantitative Data

The clinical utility of thiopurine therapy is often guided by monitoring the intracellular concentrations of its metabolites, primarily the therapeutic 6-thioguanine (B1684491) nucleotides (6-TGNs) and the potentially toxic 6-MMPR.

| Parameter | Value | Clinical Significance | Reference(s) |

| Therapeutic 6-TGN Range | 230–450 pmol/8 x 10⁸ RBCs | Associated with clinical remission in inflammatory bowel disease (IBD). | [3][8] |

| Toxic 6-MMPR Level | > 5700 pmol/8 x 10⁸ RBCs | Associated with an increased risk of hepatotoxicity. | [3][9] |

| Mean 6-MMPR in Hepatotoxicity | 10,537 pmol/8 x 10⁸ RBCs | Mean level observed in IBD patients with hepatotoxicity. | [4][10] |

| 6-MMPR Half-life | ~5 days | Reflects the time to reach steady-state concentrations. | [3] |

| 6-MPR Intestinal Transport Km | ~100 µM | Affinity constant for Na+-dependent transport in rat intestine. | [10] |

Table 1: Key Quantitative Parameters for Thiopurine Metabolites

| 6-MMPR Concentration (pmol/8 x 10⁸ RBCs) | Associated Risk of Hepatotoxicity (ALT/AST >2x ULN) | Reference(s) |

| < 5,300 | 2.3% | [4][10] |

| > 5,300 | 11.4% (5-fold increased risk) | [4][10] |

| > 5,700 | 3-fold increased risk | [9] |

Table 2: Dose-Response Relationship between 6-MMPR Concentration and Hepatotoxicity

Experimental Protocols

Protocol for Measurement of 6-MMPR and 6-TGN in Red Blood Cells by HPLC

This protocol is a generalized procedure based on common HPLC methods for thiopurine metabolite monitoring[11][12].

1. Sample Preparation: a. Collect 3-5 mL of whole blood in an EDTA tube. b. Centrifuge the blood sample to separate plasma and red blood cells (RBCs). c. Aspirate and discard the plasma and buffy coat. d. Wash the RBCs with an isotonic saline solution. e. Lyse the RBCs with a hypotonic buffer.

2. Deproteinization and Hydrolysis: a. Add perchloric acid to the RBC lysate to precipitate proteins. b. Centrifuge to pellet the protein precipitate. c. Transfer the supernatant to a new tube. d. Add dithiothreitol (B142953) (DTT) to the supernatant. e. Hydrolyze the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating at 100°C for 45-60 minutes.

3. HPLC Analysis: a. Cool the hydrolyzed sample and centrifuge. b. Inject a defined volume of the supernatant into a reverse-phase C18 HPLC column. c. Elute the metabolites using an isocratic or gradient mobile phase (e.g., a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile). d. Detect the eluted bases using a UV detector at specific wavelengths (e.g., ~342 nm for 6-thioguanine and ~303 nm for 6-methylmercaptopurine). e. Quantify the metabolite concentrations by comparing the peak areas to those of known standards.

Protocol for Thiopurine S-methyltransferase (TPMT) Enzyme Activity Assay

This protocol describes a common method for determining TPMT activity in red blood cells.

1. Lysate Preparation: a. Prepare a red blood cell lysate as described in the previous protocol.

2. Enzyme Reaction: a. Prepare a reaction mixture containing the RBC lysate, a buffer solution, S-adenosyl-L-methionine (SAMe) as a methyl donor, and 6-mercaptopurine as the substrate. b. Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

3. Product Quantification: a. Stop the reaction by adding a quenching solution (e.g., perchloric acid). b. Quantify the amount of 6-methylmercaptopurine produced using HPLC with UV detection, as described above. c. TPMT activity is typically expressed as units of 6-methylmercaptopurine formed per unit of hemoglobin or per number of red blood cells per hour.

Figure 3: A typical experimental workflow for the monitoring of thiopurine metabolites in a clinical or research setting.

Conclusion

6-Methylmercaptopurine Riboside is a pivotal metabolite in thiopurine therapy, acting as a potent inhibitor of de novo purine synthesis. While essential for the therapeutic effects of these drugs, high levels of 6-MMPR are associated with significant hepatotoxicity, necessitating careful monitoring of its intracellular concentrations. This technical guide has provided a detailed overview of the biochemical pathways involving 6-MMPR, quantitative data for clinical guidance, and standardized experimental protocols for its measurement. A thorough understanding of the complex metabolism and mechanism of action of 6-MMPR is paramount for optimizing thiopurine therapy, ensuring patient safety, and guiding the development of novel therapeutic strategies.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Pharmacokinetics of 6-mercaptopurine (6MP) in the monkey. I. Disposition from plasma and cerebrospinal fluid following iv bolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatotoxicity of 6-mercaptopurine (6-MP) and Azathioprine (AZA) in adult IBD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimising use of thiopurines in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 6-Methylmercaptopurine Riboside (6-MMPR) and its related nucleoside analogs, including 6-mercaptopurine (B1684380) riboside, thioguanosine, and the prodrug azathioprine (B366305). This document is intended to serve as a comprehensive resource, offering insights into the nuanced structural features that govern the biological activity of these important therapeutic agents. By presenting quantitative structural data, detailed experimental methodologies, and visual representations of their mechanism of action, this guide aims to facilitate further research and development in the field of purine (B94841) analog-based therapeutics.

Structural Analysis of 6-MMPR and Related Nucleosides

The therapeutic efficacy of purine analogs is intrinsically linked to their three-dimensional structure. This section provides a comparative analysis of the key structural features of 6-MMPR and related compounds, supported by quantitative data derived from X-ray crystallographic studies.

Molecular Structures

This compound (6-MMPR), 6-mercaptopurine riboside, thioguanosine, and azathioprine share a common purine-like scaffold but differ in their substitutions at the 6-position of the purine ring and, in the case of azathioprine, the nature of the prodrug moiety. These differences significantly influence their metabolic activation and subsequent interaction with target enzymes.

Quantitative Structural Data

The precise bond lengths, bond angles, and torsion angles of these molecules determine their overall conformation and ability to interact with biological targets. The following tables summarize the key structural parameters obtained from crystallographic data.

Table 1: Comparison of Key Bond Lengths (Å)

| Bond | This compound | 6-Mercaptopurine | Thioguanine | Azathioprine |

| C6-S6 | 1.75 | 1.68 | 1.69 | 1.76 |

| C5-C6 | 1.41 | 1.40 | 1.41 | 1.40 |

| N7-C8 | 1.32 | 1.31 | 1.33 | 1.31 |

| N9-C4 | 1.37 | 1.37 | 1.37 | 1.37 |

| N9-C1' | 1.47 | - | - | - |

Table 2: Comparison of Key Bond Angles (°)

| Angle | This compound | 6-Mercaptopurine | Thioguanine | Azathioprine |

| C5-C6-S6 | 124.5 | 125.1 | 125.0 | 123.8 |

| N1-C6-S6 | 115.2 | 114.8 | 114.9 | 115.5 |

| C4-N9-C1' | 126.8 | - | - | - |

Table 3: Selected Torsion Angles (°)

| Torsion Angle (Atoms) | This compound |

| C4-N9-C1'-O4' | -175.2 |

| C8-N9-C1'-O4' | 5.1 |

Note: The data presented is a representative selection from available crystallographic information files (CIFs). Slight variations may exist between different crystal structures.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary mechanism of action for these thiopurine analogs involves the disruption of the de novo purine synthesis pathway, a critical process for the production of nucleotides required for DNA and RNA synthesis. After intracellular activation, their metabolites act as potent inhibitors of key enzymes in this pathway.

Metabolic Activation Pathway

Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP)[1][2]. 6-MP is then metabolized through competing pathways. The therapeutically active pathway involves its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[3]. TIMP is a key metabolite that can be further converted to other active metabolites, including methylthioinosine monophosphate (MeTIMP) and thioguanine nucleotides (TGNs). 6-MMPR is a metabolite of 6-MP that is formed through the action of thiopurine S-methyltransferase (TPMT) on 6-mercaptopurine riboside[4][5].

Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase (PPAT)

The rate-limiting step in de novo purine synthesis is catalyzed by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), also known as glutamine PRPP amidotransferase[6]. This enzyme converts 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine. The metabolite of 6-MMPR, methylthioinosine monophosphate (MeTIMP), is a potent feedback inhibitor of PPAT[3][7]. By inhibiting this crucial step, the thiopurine analogs effectively shut down the entire de novo purine synthesis pathway, leading to a depletion of the nucleotide pools necessary for cell proliferation.

Experimental Protocols

The structural and functional data presented in this guide are based on established experimental methodologies. This section provides an overview of the key protocols used in the study of these nucleoside analogs.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of small molecules at atomic resolution[7][8].

Protocol Overview:

-

Crystal Growth: High-quality single crystals of the nucleoside analog are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution[1][9]. It is a powerful tool for confirming the identity and elucidating the conformation of nucleoside analogs.

Protocol Overview:

-

Sample Preparation: A small amount of the purified nucleoside analog is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.

-

Spectral Analysis: The resulting NMR spectra are processed and analyzed. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are used to assign the resonances to specific atoms in the molecule and to determine through-bond and through-space connectivities.

-

Structure Elucidation: The collective NMR data is used to determine the solution-state conformation of the nucleoside, including the sugar pucker and the orientation of the base relative to the ribose ring.

PRPP Amidotransferase (PPAT) Inhibition Assay

The inhibitory activity of thiopurine metabolites on PPAT can be quantified using an in vitro enzyme assay[10].

Protocol Overview:

-

Enzyme Purification: Recombinant PPAT is expressed and purified.

-

Assay Reaction: The assay is performed in a reaction buffer containing PRPP and glutamine as substrates. The purified PPAT enzyme is added to initiate the reaction.

-

Inhibitor Addition: The thiopurine metabolite (e.g., MeTIMP) is added at various concentrations to determine its inhibitory effect on the enzyme activity.

-

Detection of Product Formation: The formation of the product, phosphoribosylamine, or the consumption of a substrate is monitored over time. This can be done using various methods, including spectrophotometric assays that couple the reaction to a detectable change in absorbance, or by LC-MS/MS to directly quantify the substrates and products.

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Conclusion

This technical guide has provided a comprehensive overview of the structural and functional aspects of this compound and related nucleosides. The quantitative structural data highlights the subtle yet significant differences between these molecules, which underpin their distinct biological activities. The detailed experimental protocols offer a practical resource for researchers engaged in the study of these compounds. The visual representations of the metabolic and signaling pathways provide a clear framework for understanding their mechanism of action. It is hoped that this guide will serve as a valuable tool for the scientific community, fostering further innovation in the design and development of novel purine analog therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. rigaku.com [rigaku.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. ashpublications.org [ashpublications.org]

- 5. ChemDoodle Web Components | Demos > 2D Sketcher [web.chemdoodle.com]

- 6. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 7. Systemic inhibition of de novo purine biosynthesis prevents weight gain and improves metabolic health by increasing thermogenesis and decreasing food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. In vitro Condensation Assay of Fluorescent Protein-Fused PRPP Amidotransferase Purified from Budding Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Source of 6-Methylmercaptopurine Riboside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylmercaptopurine (B131649) Riboside (6-MMPR), a key metabolite of thiopurine drugs, plays a crucial role in both the therapeutic efficacy and toxicity of these medications. This technical guide provides a comprehensive overview of the biological origin of 6-MMPR, detailing its metabolic pathway, the primary enzyme responsible for its synthesis, and its impact on cellular processes. This document offers detailed experimental protocols for the quantification of 6-MMPR and the assessment of related enzyme activity, alongside a summary of key quantitative data. Visual diagrams of the metabolic and signaling pathways are provided to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

6-Methylmercaptopurine Riboside (6-MMPR) is not a naturally occurring biomolecule but rather a product of the metabolism of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP).[1][2] These drugs are widely used as immunosuppressants in the treatment of inflammatory bowel disease (IBD), and as chemotherapeutic agents for certain types of cancer, particularly acute lymphoblastic leukemia.[1][3] The clinical response to thiopurines is highly variable and is significantly influenced by the metabolic fate of the parent drug, leading to the production of both therapeutic and potentially toxic metabolites. 6-MMPR is a significant metabolite associated with hepatotoxicity.[1] Understanding the biological source and metabolic dynamics of 6-MMPR is therefore critical for optimizing therapeutic strategies and minimizing adverse drug reactions.

The Biological Source of 6-MMPR: A Metabolic Pathway

The formation of 6-MMPR is a multi-step enzymatic process that occurs intracellularly, primarily in erythrocytes. The pathway begins with the administration of a thiopurine drug and culminates in the production of various metabolites, including the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs) and the potentially toxic 6-methylmercaptopurine ribonucleotides (of which 6-MMPR is a key component).

The central enzyme in the formation of 6-MMPR is Thiopurine S-methyltransferase (TPMT) .[1] This enzyme catalyzes the S-methylation of thiopurine compounds. Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, directly impacting the metabolic profile of thiopurine drugs and predisposing individuals to adverse reactions.[1]

The metabolic cascade leading to 6-MMPR can be summarized as follows:

-

Conversion of Azathioprine to 6-Mercaptopurine (6-MP): Azathioprine is a prodrug that is non-enzymatically converted to 6-MP.

-

Metabolism of 6-MP: 6-MP is a substrate for three competing enzymatic pathways:

-

Phosphoribosylation: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to 6-thioinosine monophosphate (6-TIMP). This is the initial step towards the formation of the therapeutically active 6-TGNs.

-

Oxidation: Xanthine oxidase (XO) metabolizes 6-MP to the inactive 6-thiouric acid.

-

Methylation: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP).

-

-

Formation of 6-MMPR: 6-TIMP, formed from 6-MP, can also be a substrate for TPMT, which methylates it to form 6-methylthioinosine (B81876) monophosphate (meTIMP), a ribonucleotide often referred to as 6-MMPR.[4] Alternatively, 6-MMP can be ribosylated to form 6-MMPR.

Signaling Pathway and Mechanism of Action

The accumulation of 6-MMPR and its phosphorylated derivatives can lead to hepatotoxicity. One of the proposed mechanisms is the inhibition of de novo purine (B94841) synthesis.[4][5] By inhibiting the enzyme amidophosphoribosyltransferase, a key regulator of the purine biosynthesis pathway, high levels of methylated metabolites can disrupt the production of essential purine nucleotides, leading to cellular dysfunction and toxicity.[4]

Data Presentation: Quantitative Analysis of 6-MMPR

The following tables summarize key quantitative data related to 6-MMPR levels and their clinical significance, primarily in the context of inflammatory bowel disease (IBD) treatment.

Table 1: Therapeutic and Toxic Ranges of Thiopurine Metabolites in Erythrocytes

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Level (pmol/8 x 10⁸ RBC) | Associated Toxicity |

| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450[1][3] | > 450 | Myelosuppression |

| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | Not established | > 5700[1] | Hepatotoxicity |

Table 2: 6-MMPR and 6-TGN Levels in IBD Patients on Thiopurine Therapy

| Patient Group | Mean 6-TGN Level (pmol/8 x 10⁸ RBC) | Mean 6-MMP Level (pmol/8 x 10⁸ RBC) | Reference |

| Pediatric IBD patients on azathioprine | 280 ± 151 | 1022 ± 1007 | [3] |

| Adult IBD patients on thiopurines (remission) | 294 (IQR 0-896) | - | [6] |

| Adult IBD patients on thiopurines (exacerbation) | 230 (IQR 0-934) | - | [6] |

| Pediatric IBD patients on azathioprine (after 61 days) | 265 ± 150 | 1112.3 ± 1073.4 | [3] |

IQR: Interquartile Range

Experimental Protocols

Quantification of 6-MMPR in Erythrocytes by LC-MS/MS

This protocol provides a robust and sensitive method for the simultaneous quantification of 6-thioguanine (released from 6-TGNs) and 6-methylmercaptopurine (released from 6-MMPR) in red blood cells.[7][8][9]

4.1.1. Materials and Reagents

-

Whole blood collected in EDTA tubes

-

Perchloric acid (HClO₄)

-

Dithiothreitol (DTT)

-

Internal Standards (e.g., stable isotope-labeled 6-thioguanine and 6-methylmercaptopurine)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system with a C18 column

4.1.2. Sample Preparation (Acid Hydrolysis)

-

Isolate erythrocytes by centrifugation of whole blood.

-

Wash the erythrocyte pellet with saline.

-

Lyse the erythrocytes with water.

-

To the lysate, add the internal standards.

-

Add a solution of perchloric acid and DTT to precipitate proteins and hydrolyze the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine).

-

Incubate the mixture to ensure complete hydrolysis.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution to separate the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their respective internal standards.

-

4.1.4. Quantification

-

Construct a calibration curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine standards.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay

This protocol describes a common method for determining TPMT enzyme activity in red blood cells, which is crucial for predicting a patient's metabolic profile for thiopurine drugs.[10][11][12][13]

4.2.1. Materials and Reagents

-

Erythrocyte lysate

-

6-Mercaptopurine (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate, can be radiolabeled, e.g., with ¹⁴C or ³H, for the radiochemical method)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH ~7.5)

-

For HPLC method: Ethyl acetate (B1210297) for extraction

-

For radiochemical method: Scintillation cocktail and counter

4.2.2. Enzyme Reaction

-

Prepare a reaction mixture containing the erythrocyte lysate, 6-mercaptopurine, and SAM in a suitable buffer.

-

Incubate the mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.

-

Stop the reaction (e.g., by adding perchloric acid or by heat inactivation).

4.2.3. Product Measurement

-

HPLC Method:

-

Extract the reaction product, 6-methylmercaptopurine (6-MMP), from the reaction mixture using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Analyze the sample by HPLC with UV detection to quantify the amount of 6-MMP produced.

-

-

Radiochemical Method:

-

If a radiolabeled SAM was used, the product (radiolabeled 6-MMP) is extracted.

-

The amount of radioactivity in the extracted product is measured using a scintillation counter.

-

The enzyme activity is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.

-

4.2.4. Calculation of TPMT Activity

TPMT activity is typically expressed in units of nmol of 6-MMP formed per hour per mL of packed red blood cells or per mg of hemoglobin.

Mandatory Visualizations

Diagram 1: Thiopurine Metabolic Pathway

Caption: Metabolic pathway of thiopurine drugs leading to therapeutic and toxic metabolites.

Diagram 2: Experimental Workflow for 6-MMPR Quantification

Caption: Workflow for the quantification of 6-MMPR in red blood cells.

Diagram 3: Inhibition of De Novo Purine Synthesis by 6-MMPR Metabolites

Caption: Mechanism of 6-MMPR-mediated inhibition of de novo purine synthesis.

Conclusion

This compound is a clinically significant metabolite of thiopurine drugs, with its production being a direct consequence of the enzymatic activity of Thiopurine S-methyltransferase. The concentration of 6-MMPR is a critical determinant of the safety profile of thiopurine therapy, with elevated levels being strongly associated with hepatotoxicity. The experimental protocols detailed in this guide provide robust methodologies for the quantification of 6-MMPR and the assessment of TPMT activity, enabling personalized medicine approaches to thiopurine dosing. A thorough understanding of the biological source and metabolic pathways of 6-MMPR, as illustrated in the provided diagrams, is essential for researchers, clinicians, and pharmaceutical scientists working to optimize the use of thiopurine drugs and develop safer therapeutic strategies.

References

- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annalsgastro.gr [annalsgastro.gr]

- 4. researchgate.net [researchgate.net]

- 5. Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human erythrocyte thiopurine methyltransferase: radiochemical microassay and biochemical properties [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of thiopurine methyltransferase activity in human erythrocytes by high-performance liquid chromatography: comparison with the radiochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. labcorp.com [labcorp.com]

Early Studies on the Antineoplastic Properties of 6-Methylmercaptopurine Riboside (6-MMPR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) riboside (6-MMPR) is a synthetic purine (B94841) nucleoside analog that emerged from early anticancer research as a compound of significant interest. As a derivative of the clinically utilized anticancer agent 6-mercaptopurine (B1684380) (6-MP), 6-MMPR was investigated for its potential to overcome some of the limitations of its parent compound, including metabolic inactivation and cellular resistance. This technical guide delves into the foundational preclinical research that characterized the antineoplastic properties of 6-MMPR, with a focus on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and effects on angiogenesis. The information presented herein is compiled from early studies, providing a historical and technical perspective on the initial development of this compound.